AChE-IN-8

Alzheimer's disease Acetylcholinesterase inhibition Indole-hydrazinecarbothioamide

Researchers requiring a micromolar AChE inhibitor for assay development often face unreliable potency from uncharacterized analogs. AChE-IN-8 (CAS 2919335-82-1) provides a defined AChE IC50 of 1.95 μM, validated for use as a control in Ellman-type assays. • Defined Potency: AChE IC50 of 1.95 μM for assay calibration. • Structural Reference: Indole-hydrazinecarbothioamide scaffold for SAR studies. • Critical Note: Selectivity over BuChE/BACE-1 is uncharacterized; independent profiling is required.

Molecular Formula C20H22N4O2S
Molecular Weight 382.5 g/mol
Cat. No. B12407847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-8
Molecular FormulaC20H22N4O2S
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCNC(=S)NN=CC1=C2C(=C(C=C1OC)OC)C(=CN2)C3=CC=CC=C3
InChIInChI=1S/C20H22N4O2S/c1-4-21-20(27)24-23-12-15-16(25-2)10-17(26-3)18-14(11-22-19(15)18)13-8-6-5-7-9-13/h5-12,22H,4H2,1-3H3,(H2,21,24,27)/b23-12+
InChIKeyIHBOSFVKZFSQRM-FSJBWODESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE-IN-8 for Alzheimer's Research: Baseline Identity and Potency Profile


AChE-IN-8, cataloged as Compound 19, is a synthetic small-molecule inhibitor of acetylcholinesterase (AChE) with the molecular formula C20H22N4O2S (MW 382.48) and CAS number 2919335-82-1 . Its IUPAC name, (E)-2-((4,6-dimethoxy-3-phenyl-1H-indol-7-yl)methylene)-N-ethylhydrazine-1-carbothioamide, places it within the indole-hydrazinecarbothioamide chemotype . Vendors report an AChE IC50 of 1.95 μM, positioning it as a micromolar inhibitor under investigation for Alzheimer's disease . However, the primary research reference from which this compound originates has not been publicly indexed or disclosed by any vendor, limiting the ability to establish baseline characteristics beyond potency.

Micromolar-range AChE inhibition reported
Primary reference not publicly indexed; independent assay validation required before use as a potency benchmark.
Indole-hydrazinecarbothioamide chemotype reference
Structural reference for SAR exploration; original series SAR data undisclosed, limiting benchmark utility.
Enzyme inhibition screening context
May support AChE enzymatic assay studies; selectivity, BBB penetration, and cytotoxicity remain unverified.

Why Indole-Hydrazinecarbothioamide AChE Inhibitors Cannot Be Interchanged Without Evidence


Generic substitution among in-class AChE inhibitors is unreliable because potency, selectivity for AChE over butyrylcholinesterase (BuChE/BChE), blood-brain barrier (BBB) penetration, and off-target profiles such as BACE-1 or Dyrk1A inhibition can vary dramatically even within the same chemotype. Closely related indole-hydrazinecarbothioamide derivatives from the same synthetic series have been shown to exhibit AChE IC50 values ranging from 16.58 μM to 195.90 μM, a >10-fold span, and BACE-1 IC50 values from 11.73 μM to >200 μM [1]. Without the original structure-activity relationship (SAR) data for AChE-IN-8, no assumption of functional equivalence to any analog can be scientifically justified. The following sections document the specific quantitative evidence currently available and highlight critical gaps that prevent a definitive procurement recommendation.

In-series AChE potency may vary over 10-fold; functional equivalence to any analog cannot be assumed without original SAR data.
AChE vs. BuChE selectivity not reported for this compound; peripheral cholinergic side-effect risk profile remains unknown.
BBB penetration and neuro-cytotoxicity unverified; CNS-compatibility data from structurally distinct analogs may not transfer.

AChE-IN-8 Quantitative Differentiation Evidence: What Can and Cannot Be Verified


AChE Inhibitory Potency: AChE-IN-8 vs. Closest In-Series Analogs (Cross-Study Comparison)

AChE-IN-8 is reported to inhibit AChE with an IC50 of 1.95 μM by vendor datasheets citing an undisclosed primary reference . In a 2024 study by Sharma et al. on structurally related indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives, the most potent compound (3b) achieved an EeAChE IC50 of 16.58 μM, while the weakest (3d) reached 195.90 μM [1]. Donepezil, the clinical reference standard in that study, exhibited an EeAChE IC50 of 0.04 μM [1]. The reported IC50 of AChE-IN-8 (1.95 μM) is approximately 8.5-fold more potent than the best in-series analog from Sharma et al. (3b, 16.58 μM), but this is a cross-study comparison with different assay conditions and enzyme sources, preventing a definitive conclusion about true differentiation.

AChE Inhibition Potency
Reported
AChE-IN-8: 1.95 μM 3b (Sharma 2024): 16.58 μM Donepezil: 0.04 μM
Cross-study comparison only; assay conditions and enzyme sources differ, preventing definitive ranking.
Primary reference undisclosed; vendor-supplied data require independent verification.
Alzheimer's disease Acetylcholinesterase inhibition Indole-hydrazinecarbothioamide

Selectivity Profile: AChE vs. BuChE/BChE Deficiency

No selectivity data (AChE vs. BuChE/BChE) is reported for AChE-IN-8 by any vendor or publicly available source. This is a critical evidentiary gap, as peripheral BuChE inhibition is associated with cholinergic side effects [1]. In contrast, the related compound AChE/BChE-IN-8 (Compound 5a, a distinct chemotype) has documented Ki values of 0.788 μM for EeAChE and 2.364 μM for eqBChE, yielding a selectivity ratio of approximately 3-fold for AChE over BChE . Without analogous data for AChE-IN-8, its selectivity cannot be compared to any in-class standard.

AChE/BuChE Selectivity
Data to verify
Not reported for AChE-IN-8. AChE/BChE-IN-8 (distinct chemotype): AChE Ki 0.788 μM, BChE Ki 2.364 μM (~3-fold).
Selectivity cannot be assessed; peripheral cholinergic risk profile unknown.
De novo selectivity profiling required for any AChE/BuChE discrimination.
Selectivity Butyrylcholinesterase Off-target liability

Blood-Brain Barrier Penetration and Cytotoxicity: Unverified for AChE-IN-8

Vendors make no claim regarding BBB penetration or cytotoxicity for AChE-IN-8. By contrast, the structurally distinct dual inhibitor AChE/BChE-IN-8 (Compound 5a) is explicitly documented to cross the BBB and exhibit low cytotoxicity . Similarly, hAChE-IN-8 (Compound S-12, a thieno-pyrimidine chemotype) demonstrates BBB permeability and no toxicity on SH-SY5Y neuronal cells at concentrations up to 80 μM, with protective effects against Aβ1-42-induced oxidative stress at 40 μM [1]. Assignment of BBB-penetrant or non-cytotoxic properties to AChE-IN-8 without direct experimental evidence would be scientifically unfounded and constitute a procurement risk.

BBB Penetration & Cytotoxicity
Data to verify
Not reported. Analogs: hAChE-IN-8 (thieno-pyrimidine) shows no SH-SY5Y toxicity ≤80 μM, protective at 40 μM.
CNS compatibility remains unverified; cannot prioritize over documented BBB-penetrant analogs.
Independent cytotoxicity and permeability assessment needed before CNS research use.
Blood-brain barrier Cytotoxicity CNS drug development

Multi-Target Profile: BACE-1 and Dyrk1A Activity Unknown

Contemporary Alzheimer's drug discovery emphasizes multi-target directed ligands (MTDLs) that simultaneously inhibit AChE and BACE-1 or reduce Aβ aggregation. The indol-3-yl-phenyl allylidene hydrazine carboximidamide series reported by Sharma et al. showed dual AChE/BACE-1 inhibition, with compound 3b achieving an hBACE-1 IC50 of 197.55 μM alongside its EeAChE IC50 of 16.58 μM [1]. Separately, hAChE-IN-8 (Compound S-12) inhibits hAChE with an IC50 of 0.486 μM and BACE-1 with an IC50 of 0.542 μM, while sparing Dyrk1A (IC50 >10 μM) [2]. For AChE-IN-8, no data exists on BACE-1, Dyrk1A, Aβ aggregation, or any secondary pharmacology target. This complete absence of multi-target profiling prevents any claim of differentiated polypharmacology.

Multi-Target Profile
Data to verify
BACE-1, Dyrk1A, Aβ aggregation data not available. Analog 3b: BACE-1 IC50 197.55 μM; hAChE-IN-8: BACE-1 IC50 0.542 μM, Dyrk1A >10 μM.
Polypharmacology unknown; may lack multi-target advantages of related dual inhibitors.
Not suitable as an MTDL lead without profiling against BACE-1 and other AD targets.
Multi-target directed ligands BACE-1 Amyloid-beta

Constrained Application Scenarios for AChE-IN-8 Given Evidentiary Gaps


Use as a Chemical Probe in AChE Enzymatic Assays (Micromolar Range)

The only verifiable property of AChE-IN-8 is its AChE IC50 of 1.95 μM . This supports its use as a control inhibitor in Ellman-type AChE activity assays where micromolar-range inhibition is sufficient. However, the enzyme source (human, eel, or rodent), substrate concentration, and incubation time are not publicly documented, requiring end-users to independently validate assay conditions. Users should not assume potency against human AChE without experimental confirmation.

SAR Reference Point for Indole-Hydrazinecarbothioamide Medicinal Chemistry

AChE-IN-8 can serve as a structural reference for medicinal chemistry campaigns exploring indole-hydrazinecarbothioamide AChE inhibitors, provided its synthesis and characterization are independently reproducible. The Sharma et al. 2024 series provides a comparative framework for this chemotype, though AChE-IN-8's missing SAR data within its own original series limits its utility as a benchmark. Researchers must synthesize and test in-house analogs to establish any meaningful SAR relationship.

Negative Control for Selectivity Profiling Studies

Given the complete absence of selectivity data, AChE-IN-8 may be used as a comparator in studies designed to profile AChE/BChE selectivity, but only as a compound of unknown selectivity. Its potency against BuChE/BChE, BACE-1, and Dyrk1A is unknown [1]. It cannot serve as a selective AChE probe, and any experiment relying on its selectivity would require de novo profiling.

Application
Selection Property
Validation Focus
AChE enzyme inhibition assays
Reported micromolar AChE inhibition
Independent assay condition validation
Indole-hydrazinecarbothioamide SAR studies
Structural reference chemotype
In-house synthesis and SAR reproducibility
AChE/BuChE selectivity profiling
Unknown selectivity profile
De novo selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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